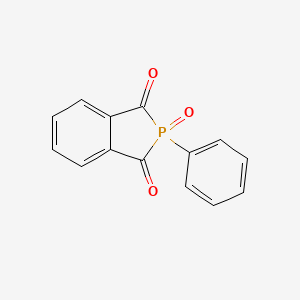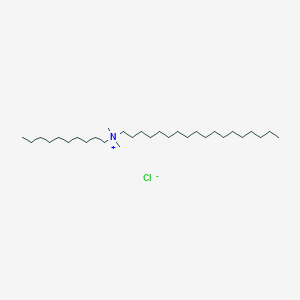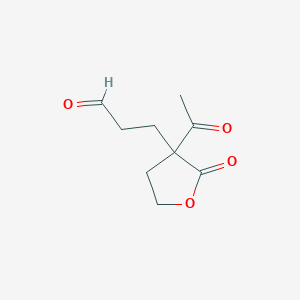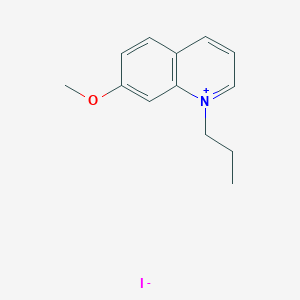![molecular formula C13H18Se2 B14304732 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 116072-89-0](/img/structure/B14304732.png)
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is a unique organoselenium compound characterized by its bicyclic structure containing selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxides, while reduction can regenerate the original selenide compound.
Wissenschaftliche Forschungsanwendungen
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in developing drugs with antioxidant or anticancer properties.
Industry: It is explored for its potential in materials science, including the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene involves its interaction with biological molecules and cellular pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains nitrogen atoms instead of selenium and has different chemical properties and applications.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains sulfur atoms and exhibits distinct reactivity and uses.
Uniqueness
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is unique due to its selenium content, which imparts specific redox properties and potential biological activities not found in its sulfur or nitrogen analogs
Eigenschaften
CAS-Nummer |
116072-89-0 |
|---|---|
Molekularformel |
C13H18Se2 |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
3,9-diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C13H18Se2/c1-2-7-14-10-12-5-4-6-13(9-12)11-15-8-3-1/h4-6,9H,1-3,7-8,10-11H2 |
InChI-Schlüssel |
SARIILXSRZOQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Se]CC2=CC(=CC=C2)C[Se]CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)

![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)



![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)



![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
